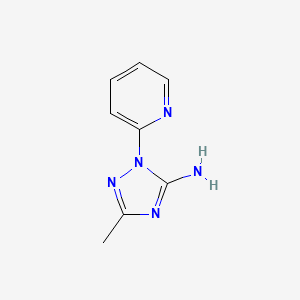![molecular formula C6H11NO4 B13464086 Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is a chemical compound with the molecular formula C6H11NO4. It is a derivative of glycine, an amino acid, and is characterized by the presence of a methyl ester group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and protein synthesis.
Medicine: As a potential therapeutic agent due to its structural similarity to glycine.
Industry: In the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to glycine, which is an important neurotransmitter and a building block for proteins. The compound may also interact with enzymes involved in amino acid metabolism, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The parent amino acid from which Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is derived.
Alanine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: A similar compound with an alanine backbone instead of glycine.
Serine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester: Another similar compound with a serine backbone.
Uniqueness
Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI) is unique due to its specific structure, which combines the properties of glycine with the reactivity of an ester group. This makes it a versatile compound for various chemical reactions and research applications.
Propriétés
Formule moléculaire |
C6H11NO4 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
methyl 2-[[(2R)-2-hydroxypropanoyl]amino]acetate |
InChI |
InChI=1S/C6H11NO4/c1-4(8)6(10)7-3-5(9)11-2/h4,8H,3H2,1-2H3,(H,7,10)/t4-/m1/s1 |
Clé InChI |
UVXPEBUDYTWIPG-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)OC)O |
SMILES canonique |
CC(C(=O)NCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


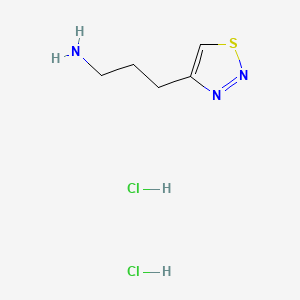
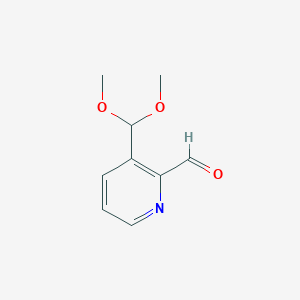
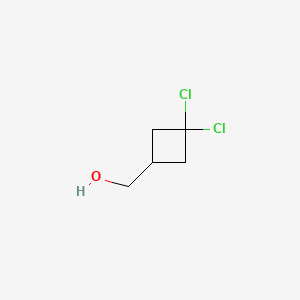
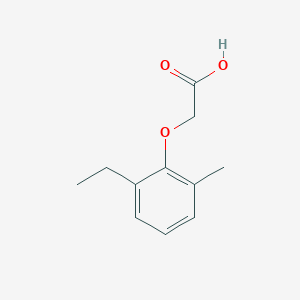


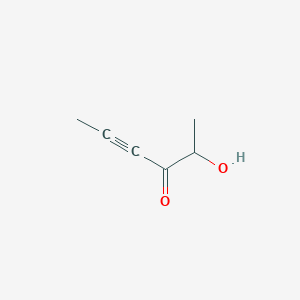
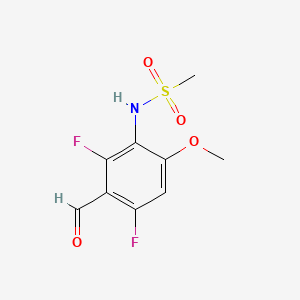
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
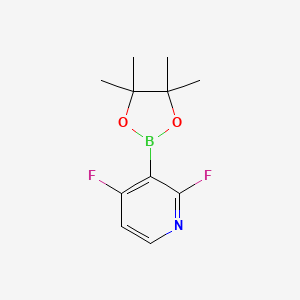
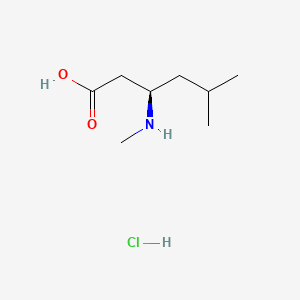
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
